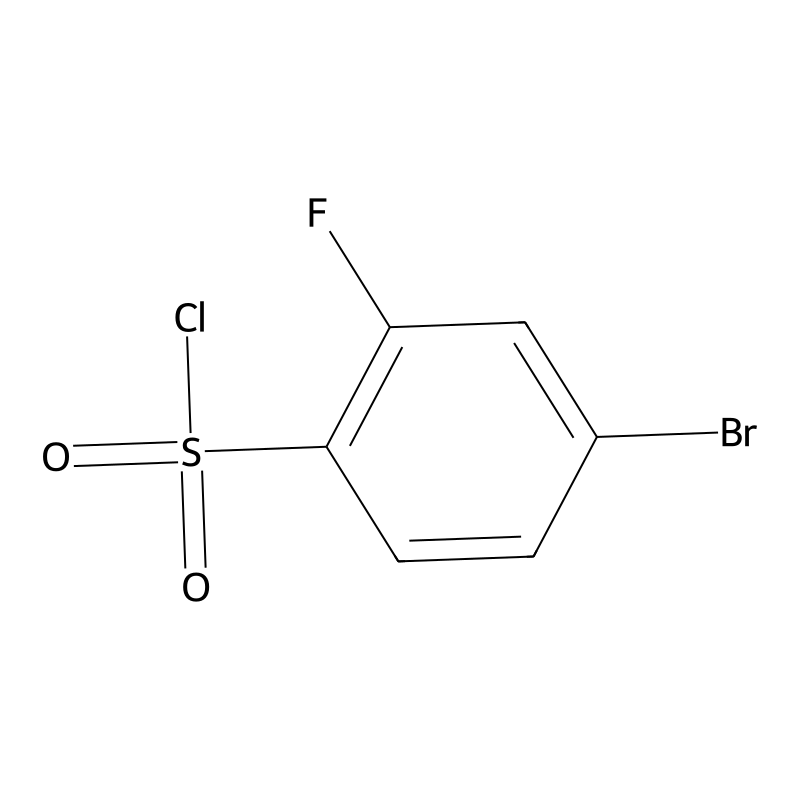4-Bromo-2-fluorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Bromo-2-fluorobenzenesulfonyl chloride is an intermediate used in the synthesis of various organic compounds. Its synthesis typically involves the sulfonylation of 4-bromo-2-fluoroaniline with chlorosulfonic acid.
Protein Modification:
Due to its reactive nature, 4-Bromo-2-fluorobenzenesulfonyl chloride finds application in proteomics research for the modification of cysteine residues in proteins. This modification, known as S-fluorobenzenesulfonylation, introduces a bulky and hydrophobic group onto the protein, impacting its properties such as stability, activity, and interaction with other molecules.
Applications in Chemical Biology:
The S-fluorobenzenesulfonyl group introduced by 4-Bromo-2-fluorobenzenesulfonyl chloride can be further manipulated through various chemical reactions, allowing researchers to attach different functional groups or probes to the modified protein. This versatility enables the study of protein function, protein-protein interactions, and the development of activity-based probes for target identification.
4-Bromo-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 273.51 g/mol. This compound features a bromine atom at the para position (4-position) and a fluorine atom at the meta position (2-position) of a benzene ring, along with a sulfonyl chloride functional group. It appears as a white to pale yellow crystalline solid and has a melting point ranging from 62.5°C to 68.5°C .
The compound is classified under the category of sulfonyl chlorides, which are known for their reactivity, particularly in nucleophilic substitution reactions. Its chemical structure can be represented by the InChI key: XNYBZLRIUHNRQY-UHFFFAOYSA-N .
- Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
- Coupling Reactions: It can be used in coupling reactions with aryl or alkyl nucleophiles, forming biaryl compounds.
- Acylation Reactions: The sulfonyl chloride can also act as an acylating agent, reacting with alcohols to form sulfonate esters.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
4-Bromo-2-fluorobenzenesulfonyl chloride exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP1A2, which is involved in drug metabolism . This property suggests potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy.
Moreover, compounds with similar structures have been studied for their antimicrobial properties and potential use in treating various diseases, including tuberculosis .
The synthesis of 4-bromo-2-fluorobenzenesulfonyl chloride typically involves several steps:
- Bromination: Starting from 2-fluorobenzenesulfonic acid or its derivatives, bromination is performed using bromine or brominating agents.
- Sulfonyl Chlorination: The resulting brominated compound is then treated with thionyl chloride to introduce the sulfonyl chloride group.
- Purification: The final product is purified through recrystallization or chromatography techniques.
These methods allow for the efficient production of high-purity 4-bromo-2-fluorobenzenesulfonyl chloride suitable for research and industrial applications .
4-Bromo-2-fluorobenzenesulfonyl chloride finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
- Agrochemicals: Its reactivity makes it useful in developing herbicides and pesticides.
- Material Science: Utilized in creating functional materials and polymers through coupling reactions.
The compound's unique properties enable its use in diverse chemical syntheses, enhancing its value in industrial applications.
Studies on the interactions of 4-bromo-2-fluorobenzenesulfonyl chloride with biological systems indicate its role as an inhibitor of cytochrome P450 enzymes. This inhibition can affect drug metabolism pathways, leading to altered pharmacokinetics of co-administered drugs . Understanding these interactions is crucial for assessing potential drug-drug interactions and optimizing therapeutic regimens.
Several compounds share structural similarities with 4-bromo-2-fluorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6 | 0.93 |
| 4-Bromo-3-fluorobenzenesulfonyl chloride | 351003-51-5 | 0.90 |
| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | 631912-19-1 | 0.90 |
| 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | 1214342-44-5 | 0.89 |
| 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride | 1208075-41-5 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine and fluorine substituents in 4-bromo-2-fluorobenzenesulfonyl chloride distinguishes it from these related compounds, impacting its reactivity and biological activity.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








